molecular formula C12H12N2O2 B1391776 methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate CAS No. 1242267-86-2

methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate

Cat. No. B1391776
M. Wt: 216.24 g/mol
InChI Key: XGNKITGOYJEYDZ-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate, also known as MAPB or 3-MAPB, is a synthetic compound belonging to the class of compounds known as substituted phenethylamines. It is a structural analog of the well-known psychoactive drug MDMA (ecstasy). MAPB has been studied for its potential effects on the central nervous system and its potential therapeutic applications.

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

  • Molecular Structure and Hydrogen Bonding in Isomeric Compounds : Methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate exhibits a polarized molecular-electronic structure. It forms chains of edge-fused rings through N-H...O and C-H...O hydrogen bonds, demonstrating its potential in molecular design and crystal engineering (Portilla et al., 2007).

Chemical Synthesis and Ring System Formation

  • Novel Synthesis of Pyrrolo[2,1-c][1,4]benzodiazocine Ring System : A study outlined a novel synthesis pathway to the pyrrolo[2,1-c][1,4]benzodiazocine ring system, starting from 1H-pyrrole-2-carbaldehyde. This synthesis highlights the versatility of compounds like methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate in forming complex organic structures (Koriatopoulou et al., 2008).

Supramolecular Structures

  • Hydrogen-Bonded Supramolecular Structures : Methyl 4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate forms sheets of alternating rings through hydrogen bonding. This study reveals the importance of such compounds in the development of supramolecular structures with potential applications in materials science (Portilla et al., 2007).

Biological Activities

  • Potential Antimicrobial Properties : Arylazopyrazolones substituted with thiazolyhydrazone, derived from related compounds, have shown significant antimicrobial activity against various bacteria and fungi. This suggests possible applications of methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate derivatives in the field of antimicrobial research (Shah, 2014).

Electropolymerization and Electrochemical Properties

  • Electrochemical Characterization of Derivatives : A pyrrole derivative bearing 2-(4-dimethylaminophenylazo)benzoic acid was electropolymerized, demonstrating the potential of related compounds in developing materials with unique electrochromic properties. This could have implications in sensor technology and materials science (Almeida et al., 2017).

Anticancer Research

  • Synthesis of Anticancer Agents : Research has focused on synthesizing novel compounds with a pyrrol-1yl group for potential use as anticancer agents. These efforts highlight the significance of methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate derivatives in medicinal chemistry (Redda et al., 2011).

Crystal Structure and Theoretical Studies

  • DFT Studies and Crystallography : Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, a related compound, was investigated using density functional theory (DFT) and X-ray diffraction. Such studies are vital for understanding the molecular properties and potential applications of similar compounds (Huang et al., 2021).

properties

IUPAC Name

methyl 3-amino-4-pyrrol-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-16-12(15)9-4-5-11(10(13)8-9)14-6-2-3-7-14/h2-8H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNKITGOYJEYDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2C=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
N Primas, P Suzanne, P Verhaeghe, S Hutter… - European Journal of …, 2014 - Elsevier
Thanks to a preliminary in vitro screening of several CCl 3 -substituted-nitrogen containing heterocycles belonging to our chemical library, the 2-trichloromethylquinoxaline scaffold …
Number of citations: 39 www.sciencedirect.com
G Lian, J Li, P Liu, P Sun - The Journal of Organic Chemistry, 2019 - ACS Publications
A new photoredox-catalyzed cascade reaction is described to access fluorinated pyrrolo[1,2-d]benzodiazepine derivatives under mild conditions. In this process, single electron transfer …
Number of citations: 20 pubs.acs.org

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